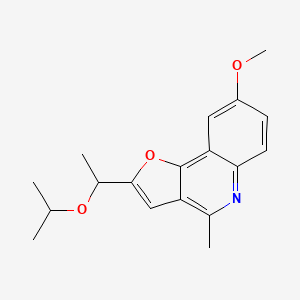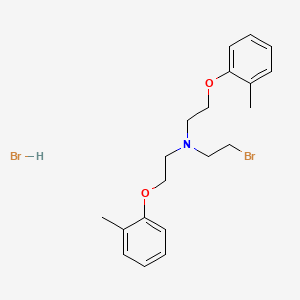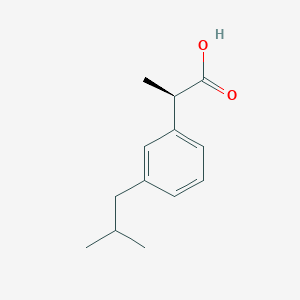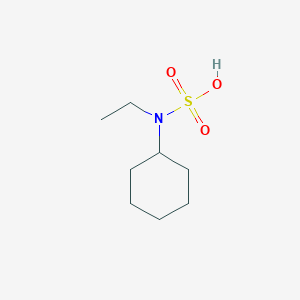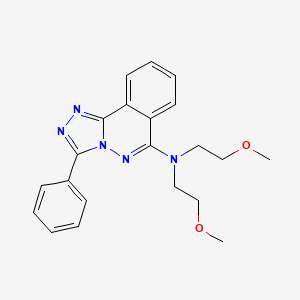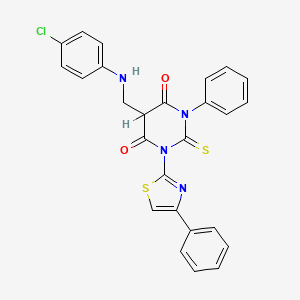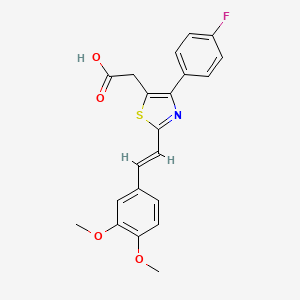
L-Prolyl-L-tyrosineamide trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-tyrosineamide trifluoroacetate is a compound that combines the amino acids L-proline and L-tyrosineamide with a trifluoroacetate counterion. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and peptide synthesis. The trifluoroacetate group enhances the compound’s stability and solubility, making it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosineamide trifluoroacetate typically involves the coupling of L-proline and L-tyrosineamide, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like HOBt or HOAt to facilitate the peptide bond formation. The reaction is usually carried out in an organic solvent such as DMF or DCM at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a resin support, and the trifluoroacetate salt is formed by treating the peptide-resin with trifluoroacetic acid. This method allows for efficient and scalable production of the compound.
化学反应分析
Types of Reactions
L-Prolyl-L-tyrosineamide trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosineamide moiety can be oxidized to form dopaquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoroacetate group can be substituted with other counterions or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions for substitution reactions often involve nucleophilic reagents and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosineamide moiety can lead to quinone derivatives, while reduction can yield dihydro derivatives.
科学研究应用
L-Prolyl-L-tyrosineamide trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and as a reagent in chemical synthesis.
作用机制
The mechanism of action of L-Prolyl-L-tyrosineamide trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The trifluoroacetate group may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
L-Prolyl-L-leucyl glycinamide: Another peptide with a trifluoroacetate group, used for similar applications.
L-Prolyl-L-phenylalanineamide: A related compound with different amino acid composition.
Uniqueness
L-Prolyl-L-tyrosineamide trifluoroacetate is unique due to the presence of the tyrosineamide moiety, which imparts specific chemical and biological properties. The trifluoroacetate group further enhances its stability and solubility, making it a valuable compound for various research applications.
属性
CAS 编号 |
200954-61-6 |
|---|---|
分子式 |
C16H20F3N3O5 |
分子量 |
391.34 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H19N3O3.C2HF3O2/c15-13(19)12(8-9-3-5-10(18)6-4-9)17-14(20)11-2-1-7-16-11;3-2(4,5)1(6)7/h3-6,11-12,16,18H,1-2,7-8H2,(H2,15,19)(H,17,20);(H,6,7)/t11-,12-;/m0./s1 |
InChI 键 |
OKDKTFRXFWRBJQ-FXMYHANSSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)
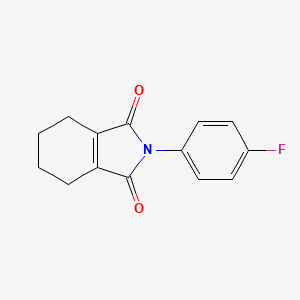

![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)

